molecular formula C17H17F2N3 B4354270 4-(difluoromethyl)-3-methyl-6-phenyl-1-propyl-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-3-methyl-6-phenyl-1-propyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4354270
M. Wt: 301.33 g/mol
InChI Key: ILXXSQJZNKEFRU-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-3-methyl-6-phenyl-1-propyl-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest in the field of medicinal chemistry. The presence of the difluoromethyl group in its structure is known to enhance the biological activity of compounds by increasing their lipophilicity, metabolic stability, and bioavailability .

Properties

IUPAC Name

4-(difluoromethyl)-3-methyl-6-phenyl-1-propylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3/c1-3-9-22-17-15(11(2)21-22)13(16(18)19)10-14(20-17)12-7-5-4-6-8-12/h4-8,10,16H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXXSQJZNKEFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=CC=C3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-(difluoromethyl)-3-methyl-6-phenyl-1-propyl-1H-pyrazolo[3,4-b]pyridine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by various oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Scientific Research Applications

4-(difluoromethyl)-3-methyl-6-phenyl-1-propyl-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Due to its enhanced bioavailability and metabolic stability, it is explored as a potential drug candidate for various diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-3-methyl-6-phenyl-1-propyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds with these targets, enhancing the compound’s binding affinity and efficacy .

Comparison with Similar Compounds

4-(difluoromethyl)-3-methyl-6-phenyl-1-propyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the difluoromethyl group, which imparts distinct properties compared to other similar compounds. Some similar compounds include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(difluoromethyl)-3-methyl-6-phenyl-1-propyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-(difluoromethyl)-3-methyl-6-phenyl-1-propyl-1H-pyrazolo[3,4-b]pyridine

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